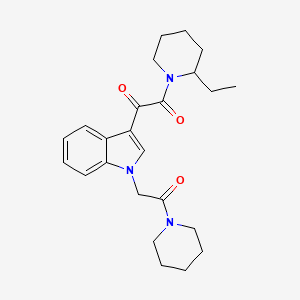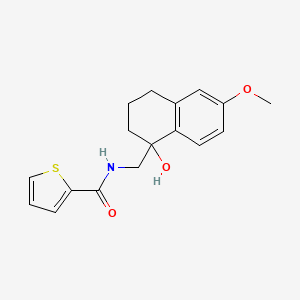
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene-2-carboxamide group attached to a 1,2,3,4-tetrahydronaphthalen-1-yl group via a methylene bridge . The tetrahydronaphthalen-1-yl group is further substituted with a hydroxy group and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiophene ring attached to a carboxamide group and a tetrahydronaphthalene ring. The tetrahydronaphthalene ring is further substituted with a hydroxy group and a methoxy group . The exact spatial arrangement of these groups can significantly influence the compound’s properties and biological activity .Wissenschaftliche Forschungsanwendungen
Receptor Binding and Activity Studies
Compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide have been explored for their selective binding and activity at sigma receptors. For example, methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives has been used to probe sigma-subtype affinities and selectivities, demonstrating potential in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005).
Antimicrobial and Antimycobacterial Activity
Several studies have synthesized and evaluated naphthalene derivatives for antimicrobial and antimycobacterial activities. These compounds have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, suggesting a potential application in developing new antibacterial and antimycobacterial agents (Goněc et al., 2015).
Drug Discovery and Development
The structural features of naphthalene derivatives have been instrumental in drug discovery, leading to the identification of potential therapeutic agents. For instance, the synthesis of 1-Methyl-3-methoxy-7-isopropylnaphthalene and its derivatives from m-cresol demonstrates a methodology that could be applied to synthesize compounds with potential therapeutic benefits (Adachi, 1973).
Pharmacological Research
Research into the pharmacological effects of naphthalene derivatives, including receptor ligand activities and potential as positron emission tomography (PET) tracers, underlines their significance in neuroscience and oncology. Analogues of σ receptor ligand PB28, for example, have been modified to reduce lipophilicity for potential use as PET radiotracers, highlighting the compound's utility in diagnostic imaging and therapy (Abate et al., 2011).
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Additionally, the synthesis of various scaffolds of similar compounds for screening different pharmacological activities could be another area of interest .
Eigenschaften
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-21-13-6-7-14-12(10-13)4-2-8-17(14,20)11-18-16(19)15-5-3-9-22-15/h3,5-7,9-10,20H,2,4,8,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWLUVWPAUWJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2598770.png)
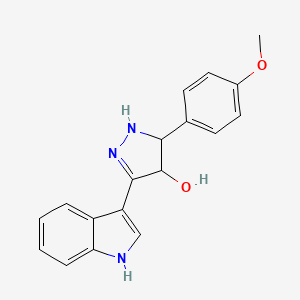
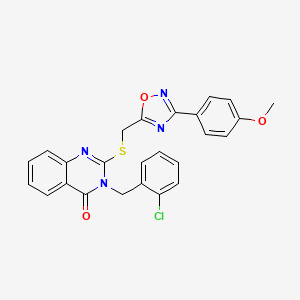
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2598775.png)
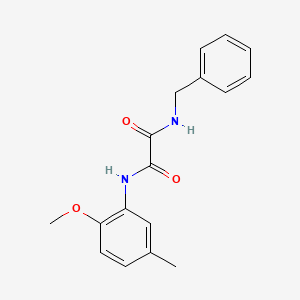
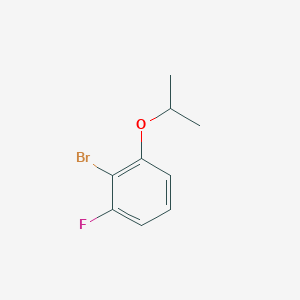
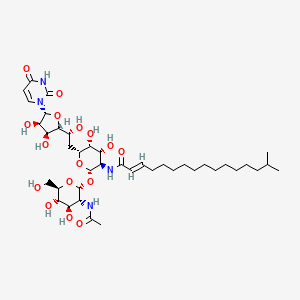
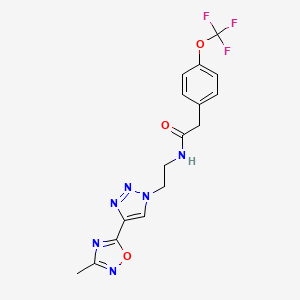
![ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2598785.png)
![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2598786.png)
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2598789.png)
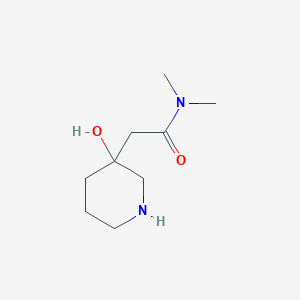
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4,6-dibromophenol](/img/structure/B2598791.png)
